molecular formula C8H9N7O4S B13642779 4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-nitrobenzene-1-sulfonamide

4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-nitrobenzene-1-sulfonamide

Cat. No.: B13642779
M. Wt: 299.27 g/mol
InChI Key: PAVALRPKYVHKHF-UHFFFAOYSA-N
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Description

4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-nitrobenzene-1-sulfonamide is a complex organic compound featuring a five-membered heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring The tetrazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting bacterial infections.

    Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-nitrobenzene-1-sulfonamide involves its interaction with biological targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action.

Uniqueness

4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-nitrobenzene-1-sulfonamide is unique due to the presence of the tetrazole ring, which can impart distinct physicochemical properties and biological activities compared to other sulfonamides.

Properties

Molecular Formula

C8H9N7O4S

Molecular Weight

299.27 g/mol

IUPAC Name

4-amino-N-(2-methyltetrazol-5-yl)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C8H9N7O4S/c1-14-11-8(10-13-14)12-20(18,19)5-2-3-6(9)7(4-5)15(16)17/h2-4H,9H2,1H3,(H,11,12)

InChI Key

PAVALRPKYVHKHF-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)NS(=O)(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

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